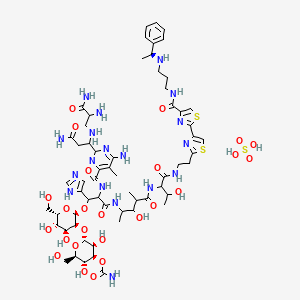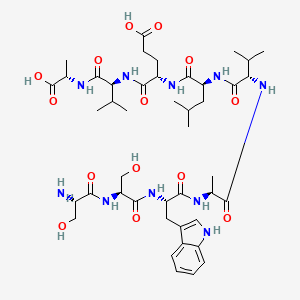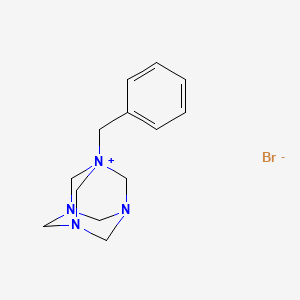
Propetamphos
Vue d'ensemble
Description
Le Propetamphos est un insecticide organophosphoré principalement utilisé pour lutter contre divers ravageurs tels que les cafards, les mouches, les fourmis, les tiques, les mites, les puces et les moustiques . Il est basé sur l’ester de l’acide thiophosphorique et a la formule chimique C₁₀H₂₀NO₄PS avec une masse moléculaire de 281,31 g/mol . Ce composé est connu pour son efficacité dans les applications domestiques et vétérinaires .
Applications De Recherche Scientifique
Propetamphos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of organophosphates in various chemical reactions.
Medicine: Research on its potential use in developing treatments for parasitic infections in livestock.
Industry: Utilized in the development of pest control products for both household and agricultural use.
Mécanisme D'action
Le Propetamphos exerce ses effets en inhibant l’enzyme acétylcholinestérase, qui est essentielle à la dégradation du neurotransmetteur acétylcholine . En inhibant cette enzyme, le this compound provoque une accumulation d’acétylcholine aux jonctions nerveuses, ce qui entraîne une transmission continue des signaux nerveux, des spasmes musculaires et, finalement, une paralysie et la mort du ravageur . Ce mécanisme est similaire à celui d’autres insecticides organophosphorés.
Composés similaires :
Azaméthiphos : Un autre insecticide organophosphoré utilisé pour lutter contre les ravageurs dans les milieux vétérinaires et agricoles.
Chlorpyrifos : Insecticide organophosphoré largement utilisé avec des mécanismes d’action similaires mais une structure chimique différente.
Diazinon : Un insecticide organophosphoré utilisé en agriculture et dans la lutte antiparasitaire domestique.
Unicité du this compound : Le this compound est unique en raison de sa formulation spécifique et de son efficacité contre un large éventail de ravageurs. Sa toxicité relativement modérée pour les mammifères par rapport à d’autres organophosphorés en fait un choix privilégié dans certaines applications .
Analyse Biochimique
Biochemical Properties
Propetamphos interacts with various enzymes and proteins in the body. It has been observed to increase the levels of glucose and triglycerides, and the activities of aspartate aminotransferase (AST), alkaline phosphatase (ALP), and alanine aminotransferase (ALT) in rats .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase lymphocyte percentage while decreasing neutrophil percentage and total leukocyte counts .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound causes an increase in certain biochemical parameters over a period of 28 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 15 mg/kg bw/day, this compound was found to cause harmful effects in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le Propetamphos est synthétisé par une série de réactions chimiques impliquant l’estérification de l’acide thiophosphorique. Le processus implique généralement les étapes suivantes :
Formation de l’intermédiaire : La réaction commence par la formation d’un composé intermédiaire en faisant réagir l’acide thiophosphorique avec un alcool approprié.
Estérification : L’intermédiaire est ensuite estérifié avec un alcool approprié, tel que l’isopropanol, dans des conditions contrôlées pour former du this compound.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit à l’aide de réacteurs chimiques à grande échelle où les conditions de réaction, telles que la température, la pression et le pH, sont méticuleusement contrôlées pour assurer un rendement et une pureté élevés. Le produit final est souvent formulé en divers produits commerciaux, y compris des aérosols, des concentrés émulsifiés, des liquides et des poudres .
Analyse Des Réactions Chimiques
Types de réactions : Le Propetamphos subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé par divers agents oxydants, ce qui entraîne la formation de sulfoxydes et de sulfones.
Substitution : Le this compound peut subir des réactions de substitution nucléophile où le groupe ester thiophosphorique est remplacé par d’autres nucléophiles.
Réactifs et conditions courants :
Hydrolyse : Eau ou solutions aqueuses en conditions acides ou basiques.
Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Substitution : Nucléophiles tels que les amines ou les thiols dans des conditions douces.
Principaux produits :
Produits d’hydrolyse : Acides et alcools correspondants.
Produits d’oxydation : Sulfoxydes et sulfones.
Produits de substitution : Divers organophosphorés substitués.
4. Applications de recherche scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Azamethiphos: Another organophosphate insecticide used for controlling pests in veterinary and agricultural settings.
Chlorpyrifos: Widely used organophosphate insecticide with similar mechanisms of action but different chemical structure.
Diazinon: An organophosphate insecticide used in agriculture and household pest control.
Uniqueness of Propetamphos: this compound is unique due to its specific formulation and effectiveness against a broad spectrum of pests. Its relatively moderate toxicity to mammals compared to other organophosphates makes it a preferred choice in certain applications .
Propriétés
IUPAC Name |
propan-2-yl (E)-3-[ethylamino(methoxy)phosphinothioyl]oxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4PS/c1-6-11-16(17,13-5)15-9(4)7-10(12)14-8(2)3/h7-8H,6H2,1-5H3,(H,11,17)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDWPRGXNILMS-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNP(=S)(OC)OC(=CC(=O)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNP(=S)(OC)O/C(=C/C(=O)OC(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4PS | |
| Record name | PROPETAMPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032470 | |
| Record name | Propetamphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propetamphos is a yellow oily liquid. Non corrosive. Used as an insecticide., Sold as aerosols, emulsified concentrates, liquids, and powders; [EXTOXNET] | |
| Record name | PROPETAMPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propetamphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1782 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
87-89 °C @ 0.005 mm Hg | |
| Record name | PROPETAMPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with acetone, ethanol, methanol, hexane, diethyl ether, dimethyl sulfoxide, chloroform, xylene, In water, 1.10X10+2 mg/l @ 24 °C | |
| Record name | PROPETAMPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1294 @ 20 °C | |
| Record name | PROPETAMPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000143 [mmHg], 1.43X10-5 mm Hg @ 20 °C | |
| Record name | Propetamphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1782 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPETAMPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
31218-83-4, 58995-37-2 | |
| Record name | PROPETAMPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propetamphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31218-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 3-(((ethylamino)methoxyphospinothioyl)oxy)-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058995372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propetamphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-isopropyl-3-[[(ethylamino)methoxyfosfinothioyl]oxy]crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPETAMPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4A07F635U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPETAMPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6985 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















